

# DH376: A Technical Guide to a Potent Diacylglycerol Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**DH376** is a potent, irreversible inhibitor of diacylglycerol lipases  $\alpha$  (DAGL $\alpha$ ) and  $\beta$  (DAGL $\beta$ ), key enzymes in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a member of the triazole urea class of inhibitors, **DH376** covalently modifies the catalytic serine residue of these enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of **DH376**. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

## **Chemical Structure and Physicochemical Properties**

**DH376** is a synthetic organic compound belonging to the class of triazole ureas.[1][2] Its chemical structure features a 2,4-substituted triazole urea with a biphenylmethanol group and a chiral ether substituent on the 5-position of the piperidine ring.[1] This specific stereochemistry contributes to its high potency.

Table 1: Physicochemical Properties of **DH376** 



| Property                       | Value        | Source |
|--------------------------------|--------------|--------|
| Molecular Formula              | C31H28F2N4O3 | [3]    |
| Molecular Weight               | 542.21 g/mol | [4]    |
| XLogP                          | 6.16         | [4]    |
| Hydrogen Bond Acceptors        | 6            | [4]    |
| Hydrogen Bond Donors           | 1            | [4]    |
| Rotatable Bonds                | 9            | [4]    |
| Topological Polar Surface Area | 80.48 Ų      | [4]    |
| CAS Number                     | 1848233-57-7 | [5]    |

### **Mechanism of Action**

**DH376** acts as an irreversible, mechanism-based inhibitor of DAGL $\alpha$  and DAGL $\beta$ .[2][6][7] The inhibition mechanism involves the formation of a stable carbamate adduct with the catalytic serine residue in the active site of the enzyme, leading to the expulsion of a triazole moiety as a leaving group.[6][7] This covalent modification results in the irreversible inactivation of the enzyme.

The following diagram illustrates the proposed mechanism of action:





Click to download full resolution via product page

Caption: Covalent inhibition of DAGL by DH376.

# **Biological Activity and Quantitative Data**

**DH376** is a highly potent inhibitor of both human DAGL $\alpha$  and mouse DAGL $\beta$ .[8] Its inhibitory activity has been characterized using various biochemical assays.

Table 2: In Vitro Inhibitory Activity of DH376



| Target                     | Assay Type | Value  | Confidence<br>Interval (95%) | Reference |
|----------------------------|------------|--------|------------------------------|-----------|
| Recombinant<br>Human DAGLα | IC50       | 6 nM   | 5–9 nM                       | [8][9]    |
| Mouse DAGLβ                | IC50       | 3-8 nM | -                            | [8]       |
| ABHD6                      | pIC50      | 8.6    | -                            | [5]       |
| DAGLα                      | pIC50      | 8.9    | -                            | [5]       |

In vivo studies in mice have demonstrated that **DH376** is CNS-active and effectively reduces brain levels of 2-AG.[2][10] Administration of **DH376** has been shown to attenuate neuroinflammatory responses and reduce fasting-induced refeeding.[1][10][11]

The signaling pathway affected by **DH376** is the endocannabinoid system. By inhibiting DAGL, **DH376** reduces the production of 2-AG, a key endocannabinoid that activates cannabinoid receptors (CB1 and CB2).





Click to download full resolution via product page

Caption: **DH376** inhibits the synthesis of 2-AG.

# **Experimental Protocols**In Vitro DAGL Inhibition Assay

The inhibitory potency of **DH376** against DAGL $\alpha$  and DAGL $\beta$  was determined using a real-time, fluorescence-based natural substrate assay.[8][9]



- Enzyme Source: Membrane lysates from HEK293T cells expressing recombinant human
  DAGLα or mouse DAGLβ.[8]
- Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[8][9]
- Methodology:
  - The enzyme preparation is pre-incubated with varying concentrations of **DH376**.
  - The enzymatic reaction is initiated by the addition of the SAG substrate.
  - The conversion of SAG to 2-AG is monitored in real-time by measuring a fluorescent signal.
  - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

#### In Vivo Studies in Mice

The in vivo effects of **DH376** were assessed in mice following intraperitoneal (i.p.) administration.[5][9]

- Animal Model: Mice.
- Administration: Intraperitoneal (i.p.) injection of **DH376** (e.g., 50 mg/kg).[5][9]
- Endpoints:
  - Measurement of 2-AG and other bioactive lipid levels in brain tissue using mass spectrometry.[9]
  - Assessment of fasting-induced refeeding behavior.[1][5]
  - Evaluation of neuroinflammatory responses, for example, following lipopolysaccharide (LPS) challenge.[9][10]

The general workflow for these in vivo experiments is depicted below:





Click to download full resolution via product page

Caption: Workflow for in vivo studies of **DH376**.

### **Selectivity Profiling**

The selectivity of **DH376** against other serine hydrolases in the mouse brain has been evaluated using competitive activity-based protein profiling (ABPP).[8] This technique allows for the assessment of target engagement and off-target effects in a complex biological system.



Results from these studies indicate that **DH376** has a limited off-target profile, with its primary targets being DAGL $\alpha$  and DAGL $\beta$ .[10] However, some cross-reactivity with  $\alpha$ , $\beta$ -hydrolase domain containing protein 6 (ABHD6) has been noted.[2][5]

## **Synthesis**

The enantioselective synthesis of **DH376** has been described in the literature and involves the creation of a chiral piperidine intermediate.[1][2] Detailed synthetic schemes can be found in the supporting information of the cited publications.

#### Conclusion

**DH376** is a valuable research tool for studying the role of the endocannabinoid system in various physiological and pathological processes. Its high potency, irreversible mechanism of action, and in vivo efficacy make it a suitable candidate for preclinical studies investigating the therapeutic potential of DAGL inhibition in neuroinflammatory disorders, metabolic diseases, and other conditions. Further research is warranted to fully elucidate its pharmacological profile and therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral disubstituted piperidinyl ureas: a class of dual diacylglycerol lipase-α and ABHD6 inhibitors MedChemComm (RSC Publishing) DOI:10.1039/C7MD00029D [pubs.rsc.org]
- 3. DH-376|1848233-57-7|MSDS [dcchemicals.com]
- 4. DH376 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors PMC







[pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Identification of α,β-Hydrolase Domain Containing Protein 6 as a Diacylglycerol Lipase in Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DH376: A Technical Guide to a Potent Diacylglycerol Lipase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607094#chemical-structure-and-properties-of-dh376]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com